6-Hydroxy Bromantane
Overview
Description
6-Hydroxy Bromantane is a research chemical known for its potential role in the study of psychostimulant substances. It is primarily used in laboratory settings to investigate the biochemical profiles of related stimulants and their metabolites .
Preparation Methods
The preparation of 6-Hydroxy Bromantane involves several synthetic routes and reaction conditions. One common method includes the bromination of adamantane followed by hydroxylation. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
6-Hydroxy Bromantane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Hydroxy Bromantane has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of psychostimulant substances.
Biology: It is used to investigate the biochemical profiles of related stimulants and their metabolites.
Medicine: It is studied for its potential therapeutic effects, including its role as a central nervous system stimulant and anxiolytic.
Industry: It is used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-Hydroxy Bromantane involves its interaction with neurotransmitter systems, including dopamine and serotonin pathways. It influences neurotransmitter release, reuptake, and receptor binding in in vitro studies. This interaction can affect cognitive and behavioral models, providing insights into the mechanisms of action for this class of compounds .
Comparison with Similar Compounds
6-Hydroxy Bromantane is similar to other compounds in the adamantane family, such as bromantane, amantadine, and memantine. it is unique in its specific hydroxylation, which may influence its biochemical properties and therapeutic potential. The comparison with similar compounds highlights its distinct interaction with neurotransmitter systems and its potential for unique therapeutic applications .
Properties
IUPAC Name |
6-(4-bromoanilino)adamantan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-9-5-11-7-10(15)8-12(6-9)16(11)19/h1-4,9-12,15-16,18-19H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALMSWJHKMROEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857735 | |
Record name | 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007310-57-7 | |
Record name | 6-Hydroxybromantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007310577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYBROMANTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IB3C583PR4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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